molecular formula C4H7NaO4 B12059615 sodium;4,4-dideuterio-2-oxo(413C)butanoate;hydrate

sodium;4,4-dideuterio-2-oxo(413C)butanoate;hydrate

Cat. No.: B12059615
M. Wt: 145.09 g/mol
InChI Key: PVLJVKQSCAHPPR-HZTJCJGNSA-M
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Description

    Sodium;4,4-dideuterio-2-oxo(413C)butanoate;hydrate: is a chemical compound with the molecular formula . It contains deuterium isotopes (heavy hydrogen) and is associated with the ketoacid .

  • The compound’s structure consists of a butanoate (butyric acid) backbone with a ketone group (2-oxo) and a sodium cation. The presence of deuterium isotopes makes it unique.
  • It is commonly found in hydrated form.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves various methods. One approach is the reaction of deuterated acetic acid with sodium hydroxide or sodium carbonate.

      Reaction Conditions: The reaction typically occurs in an aqueous medium at moderate temperatures.

      Industrial Production: While there isn’t a large-scale industrial production specifically for this compound, it can be prepared in research laboratories or specialized facilities.

  • Chemical Reactions Analysis

      Reactivity: The compound undergoes typical reactions associated with carboxylic acids and ketones.

      Common Reagents and Conditions:

      Major Products: The major products depend on the specific reaction conditions and reagents used.

  • Scientific Research Applications

      Chemistry: Researchers use this compound as a labeled substrate in metabolic studies. It helps trace metabolic pathways.

      Biology: In studies involving cellular metabolism, this compound aids in understanding biochemical processes.

      Medicine: Isotope-labeled compounds like this one are valuable in drug metabolism studies.

      Industry: Although not directly used in industry, its applications indirectly impact pharmaceutical and biochemical research.

  • Mechanism of Action

    • The compound’s mechanism of action lies in its participation in metabolic pathways. It serves as a precursor or substrate for enzymatic reactions.
    • Molecular targets include enzymes involved in carboxylic acid metabolism, such as acyl-CoA synthetases and dehydrogenases.
    • Pathways include the citric acid cycle (TCA cycle) and fatty acid metabolism.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The presence of deuterium isotopes sets apart from its analogs.

    Remember that this compound’s applications are primarily in research and scientific investigations.

    Properties

    Molecular Formula

    C4H7NaO4

    Molecular Weight

    145.09 g/mol

    IUPAC Name

    sodium;4,4-dideuterio-2-oxo(413C)butanoate;hydrate

    InChI

    InChI=1S/C4H6O3.Na.H2O/c1-2-3(5)4(6)7;;/h2H2,1H3,(H,6,7);;1H2/q;+1;/p-1/i1+1D2;;

    InChI Key

    PVLJVKQSCAHPPR-HZTJCJGNSA-M

    Isomeric SMILES

    [2H][13CH]([2H])CC(=O)C(=O)[O-].O.[Na+]

    Canonical SMILES

    CCC(=O)C(=O)[O-].O.[Na+]

    Origin of Product

    United States

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